AZD2423

Descripción general

Descripción

AZD2423 es un potente y selectivo modulador alostérico negativo del receptor de quimiocinas tipo 2 (CCR2). Este compuesto ha mostrado un potencial significativo en la focalización de CCR2, que desempeña un papel crucial en la extravasación y transmigración de monocitos en condiciones inflamatorias .

Métodos De Preparación

La síntesis de AZD2423 implica una reacción de carbonilación en dos pasos utilizando monóxido de carbono. La reacción se lleva a cabo en un autoclave de alta presión que contiene el precursor de amina, el precursor de azida, el dímero de rodio y dppe en tetrahidrofurano a 120 °C durante 5 minutos. Esto va seguido de un paso de desprotección ácida antes de la purificación por cromatografía líquida de alta resolución y extracción en fase sólida . Los métodos de producción industrial para this compound no están ampliamente documentados, pero la ruta sintética descrita proporciona una base para una mayor optimización y escalado.

Análisis De Reacciones Químicas

AZD2423 principalmente se somete a reacciones de carbonilación. La estabilidad y el rendimiento radioquímico del compuesto se analizan utilizando cromatografía líquida de alta resolución. El producto principal formado a partir de estas reacciones es la versión radiomarcada de this compound, que se utiliza para la obtención de imágenes por tomografía por emisión de positrones .

Aplicaciones Científicas De Investigación

AZD2423 se ha estudiado ampliamente por sus aplicaciones en varios campos:

Mecanismo De Acción

AZD2423 funciona como un modulador alostérico negativo no competitivo del receptor de quimiocinas tipo 2 (CCR2). Al unirse a CCR2, inhibe la interacción del receptor con sus ligandos, como la proteína 1 quimiotáctica de monocitos (CCL2). Esta inhibición evita la migración e infiltración de monocitos, reduciendo así la inflamación .

Comparación Con Compuestos Similares

AZD2423 es único por su alta selectividad y potencia como modulador de CCR2. Los compuestos similares incluyen:

Mesilato de Cenicriviroc: Un antagonista dual de CCR2/CCR5 con actividad antiinflamatoria y antiinfecciosa.

PF-4136309: Un antagonista específico y biodisponible por vía oral de CCR2.

BMS CCR2 22: Un potente y selectivo antagonista de CCR2 con múltiples actividades inhibitorias.

Estos compuestos comparten la característica común de dirigirse a CCR2, pero difieren en su selectividad, potencia y objetivos de receptores adicionales.

Actividad Biológica

AZD2423 is a novel chemokine receptor 2 (CCR2) antagonist developed by AstraZeneca, primarily investigated for its potential therapeutic effects in conditions such as chronic pain and inflammatory diseases. This article delves into the biological activity of this compound, summarizing key research findings, clinical trial outcomes, and its mechanism of action.

This compound functions by inhibiting the CCR2 receptor, which is involved in the chemotactic signaling pathway mediated by CCL2 (C-C motif chemokine 2). The CCL2/CCR2 axis plays a critical role in recruiting monocytes to sites of inflammation and tumor microenvironments. By blocking this pathway, this compound aims to reduce inflammation and modulate pain responses.

Efficacy in Pain Management

Numerous studies have evaluated the efficacy of this compound in managing pain associated with various conditions. A significant clinical trial assessed its effects on posttraumatic neuralgia:

- Study Design : A randomized, double-blind, placebo-controlled trial involving 133 patients.

- Dosage : Participants received either 20 mg or 150 mg of this compound or a placebo for 28 days.

- Primary Outcome : The primary efficacy variable was the change in average pain score measured by a numerical rating scale (NRS).

Results :

- No significant difference was observed between the this compound groups and placebo concerning the primary outcome (NRS average pain scores) .

- However, secondary measures indicated trends towards larger reductions in Neuropathic Pain Symptom Inventory (NPSI) scores for the higher dose group .

The following table summarizes key findings from this trial:

| Parameter | This compound 20 mg | This compound 150 mg | Placebo |

|---|---|---|---|

| Change in NRS Average Pain Score | -1.54 | -1.53 | -1.44 |

| Change in NPSI Total Score | Not significantly different | Larger reduction observed | Not applicable |

| Adverse Events | Similar frequency to placebo | Similar frequency to placebo | N/A |

Safety Profile

This compound was generally well-tolerated across studies. The most common adverse events included headache, dizziness, and nausea, with frequencies comparable to those observed in placebo groups . Serious adverse events were reported but were not deemed causally related to the drug, suggesting a favorable safety profile overall.

Clinical Trials Overview

This compound has been evaluated in several clinical trials targeting various conditions:

-

Chronic Obstructive Pulmonary Disease (COPD) :

- ClinicalTrials.gov Identifier: NCT01153321

- Status: Completed with inhibition effects noted.

- Post-Traumatic Neuralgia :

- Painful Diabetic Polyneuropathy :

Case Studies

In addition to clinical trials, case studies have provided insights into the biological activity of this compound:

- A study focusing on patients with chronic pain conditions indicated that while this compound did not significantly alter overall pain scores, it showed potential benefits in specific sensory components of pain, particularly related to allodynia .

- Another case study highlighted the modulation of plasma CCL2 levels following treatment with this compound, indicating engagement with its target receptor .

Propiedades

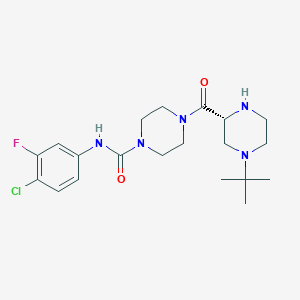

IUPAC Name |

4-[(2R)-4-tert-butylpiperazine-2-carbonyl]-N-(4-chloro-3-fluorophenyl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29ClFN5O2/c1-20(2,3)27-7-6-23-17(13-27)18(28)25-8-10-26(11-9-25)19(29)24-14-4-5-15(21)16(22)12-14/h4-5,12,17,23H,6-11,13H2,1-3H3,(H,24,29)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWQVWAIVQXPJY-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCNC(C1)C(=O)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)N1CCN[C@H](C1)C(=O)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClFN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229603-37-5 | |

| Record name | AZD-2423 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229603375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-2423 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W47471992 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.